molecular formula C6O2Si4 B12519252 CID 78063492

CID 78063492

Katalognummer: B12519252
Molekulargewicht: 216.40 g/mol
InChI-Schlüssel: ORIXEJCNXGRGKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78063492” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 78063492 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For instance, one common method involves the condensation reaction of specific starting materials under controlled conditions . The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes to ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78063492 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another group, typically using specific reagents and conditions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

CID 78063492 has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of CID 78063492 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to physiological effects. Detailed studies on its mechanism of action provide insights into its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

CID 78063492 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those with analogous functional groups or structural motifs .

Uniqueness

What sets this compound apart from its similar compounds is its unique combination of properties, such as its reactivity, stability, and potential applications. These unique features make it a valuable compound in various scientific and industrial fields.

Eigenschaften

Molekularformel

C6O2Si4

Molekulargewicht

216.40 g/mol

InChI

InChI=1S/C6O2Si4/c7-1-3(9)5(11)2(8)6(12)4(1)10

InChI-Schlüssel

ORIXEJCNXGRGKT-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=O)C(=C(C1=O)[Si])[Si])[Si])[Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.